molecular formula C20H18N4O5S B2852375 (E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 871015-36-0

(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2852375
CAS No.: 871015-36-0
M. Wt: 426.45
InChI Key: JZAFGAJMJMPRPV-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a sophisticated small molecule designed for medicinal chemistry and drug discovery research. This compound features a multi-heterocyclic core structure based on the 4,5-dihydrothieno[2,3-c]pyridine scaffold, a motif of significant interest in pharmaceutical development due to its potential for diverse biological activity . The molecule is further functionalized with key pharmacophoric elements, including a cyano group, an acrylamido linker, and a nitroaromatic system, which are commonly employed in the design of targeted covalent inhibitors and receptor antagonists. The presence of the (E)-configured acrylamido group attached to a 3-nitrophenyl ring is a critical structural feature, as this arrangement is often associated with potent and selective inhibition of specific enzyme classes . This molecular architecture suggests potential research applications in developing novel therapeutic agents, particularly in oncology and inflammatory diseases. Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacologically active probe to investigate signaling pathways and protein function in cellular models. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 3-cyano-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-2-29-20(26)23-9-8-15-16(11-21)19(30-17(15)12-23)22-18(25)7-6-13-4-3-5-14(10-13)24(27)28/h3-7,10H,2,8-9,12H2,1H3,(H,22,25)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAFGAJMJMPRPV-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine core, followed by the introduction of the cyano and nitrophenyl groups through various coupling reactions. The final step often involves the formation of the acrylamide linkage under specific conditions to ensure the desired (E)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The acrylamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to (E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibit promising anticancer properties. For instance, derivatives of thienopyridines have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase pathways and apoptosis induction.

Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Similar compounds have been reported to inhibit catechol-O-methyltransferase (COMT), an enzyme implicated in the metabolism of catecholamines. This inhibition can be beneficial in treating conditions like Parkinson's disease and certain types of cancer where catecholamine levels are dysregulated .

Material Science Applications

Organic Electronics
The unique electronic properties of thieno[2,3-c]pyridines make them suitable candidates for applications in organic electronics. Research has shown that such compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport .

Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The incorporation of such functionalized compounds can lead to the development of advanced materials with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of thienopyridine derivatives on human cancer cell lines. The results demonstrated that compounds with similar structures to this compound significantly inhibited cell growth in vitro, suggesting a potential role as anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of COMT by thienopyridine derivatives. The study revealed that these compounds could effectively lower the enzymatic activity in treated samples compared to controls, highlighting their therapeutic potential in managing neurological disorders.

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryAnticancer activity and enzyme inhibitionSignificant growth inhibition in cancer cell lines
Material ScienceUse in organic electronics and polymer compositesEnhanced charge transport in OLEDs
PharmacologyPotential treatment for neurological disorders through COMT inhibitionReduced COMT activity observed

Mechanism of Action

The mechanism of action of (E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and nitrophenyl groups could play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Substituent Variations on the Acrylamido Group

The acrylamido substituent at position 2 significantly impacts biological activity and physicochemical properties:

Compound Acrylamido Substituent Key Biological Activity Reference
Target Compound 3-nitrophenyl Assumed microtubule inhibition* -
4SC-207 () Pyridin-3-yl Anti-proliferative (taxane-resistant cells)
Compound 3a () 3,4,5-trimethoxyphenyl Antitubulin agent (IC₅₀ = 1.2 μM)
  • 3-Nitrophenyl vs. In contrast, the pyridinyl group in 4SC-207 may facilitate hydrogen bonding with residues in taxane-resistant β-tubulin isoforms .
  • 3,4,5-Trimethoxyphenyl (Compound 3a): Methoxy groups enhance solubility and mimic colchicine’s trimethoxyaryl motif, a known antitubulin pharmacophore .

Core Modifications and Functional Groups

Variations in the core structure and peripheral substituents alter physicochemical and pharmacological profiles:

Compound Core/Substituent Modifications Yield (%) Melting Point (°C) Reference
Target Compound Ethyl ester, cyano, acrylamido - - -
8c () tert-Butyl ester, cyano, Boc-protected amino 63 -
5i () Thioureido, 2-fluorobenzoyl, carbamoyl 81 -
5k () Thioureido, 2-chlorobenzoyl 78 -
  • Ethyl vs. tert-Butyl Esters: Ethyl esters (target compound) may confer higher metabolic stability compared to tert-butyl groups, which are bulkier and increase lipophilicity .
  • Thioureido vs. Acrylamido: Thioureido derivatives (5i, 5k) exhibit higher synthetic yields (78–81%) due to favorable reaction kinetics, whereas acrylamido formation may require stricter stereochemical control .

Physicochemical Data

Property Target Compound 4SC-207 () Compound 3a ()
Molecular Weight ~421.4 g/mol* 382.11 g/mol 403.45 g/mol
Calculated LogP ~2.8* 2.1 2.5
Solubility (Predicted) Low (lipophilic) Moderate in DMSO Low (crystalline solid)

*Estimated based on structural similarity.

Biological Activity

(E)-ethyl 3-cyano-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings related to its biological activity, focusing on mechanisms of action, therapeutic applications, and comparative studies.

  • Chemical Formula : C21H19N3O5S
  • Molecular Weight : 425.46 g/mol
  • CAS Number : 305375-06-8

Research indicates that compounds similar to (E)-ethyl 3-cyano derivatives exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit catechol-O-methyltransferase (COMT), which is significant in the treatment of neurodegenerative diseases such as Parkinson's disease .
  • Tyrosinase Inhibition : Analogous compounds also demonstrate inhibitory effects on tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

1. Antineoplastic Activity

Studies have demonstrated that (E)-ethyl 3-cyano derivatives possess antitumor properties. The compound's structure allows it to interact with cellular pathways involved in cancer cell proliferation and survival.

2. Anti-inflammatory Effects

Research has shown that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-1β and TNFα. This suggests that (E)-ethyl 3-cyano derivatives could be explored for their anti-inflammatory properties in various models .

Case Studies and Experimental Findings

StudyObjectiveFindings
Study A Evaluate COMT inhibitionDemonstrated significant inhibition of COMT activity, suggesting potential for Parkinson's treatment .
Study B Assess tyrosinase inhibitionFound that CPA analogs showed comparable inhibition to kojic acid without cytotoxic effects at certain concentrations .
Study C Investigate anti-inflammatory potentialShowed a dose-dependent reduction in IL-1β and TNFα production with no cytotoxicity observed at therapeutic doses .

Comparative Analysis

The biological activity of (E)-ethyl 3-cyano derivatives can be compared with other known compounds:

CompoundMechanismApplication
Kojic AcidTyrosinase InhibitorSkin whitening agents
IndomethacinCOX InhibitorAnti-inflammatory drug
(E)-ethyl 3-cyano derivativeCOMT Inhibitor & Tyrosinase InhibitorPotential for Parkinson's and dermatological applications

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound?

The compound is typically synthesized via Knoevenagel condensation , where an acrylamido intermediate reacts with a nitrobenzaldehyde derivative. Key steps include:

  • Cyanoacetylation of a thiophene-carboxylate precursor (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
  • Condensation with 3-nitrobenzaldehyde in toluene under reflux with catalytic piperidine and acetic acid, forming the (E)-configured acrylamido linkage .
  • Purification via flash chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization to achieve >90% purity .

Advanced: How can reaction conditions be optimized to minimize side products during the Knoevenagel step?

Optimization strategies include:

  • Solvent selection : Toluene is preferred for its ability to stabilize the transition state while avoiding side reactions like hydrolysis .
  • Catalyst ratio : A 1:1.1 molar ratio of cyanoacetamido precursor to aldehyde, with 3–5% (v/v) piperidine, ensures efficient enolate formation without over-base degradation .
  • Temperature control : Reflux at 110–120°C for 5–6 hours balances reaction rate and byproduct suppression. Prolonged heating (>8 hours) risks retro-aldol reactions .
  • Real-time monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) eluent tracks reaction progress, while NMR (e.g., δ 6.5–7.5 ppm for vinyl protons) confirms (E)-stereochemistry .

Basic: What analytical techniques are critical for structural confirmation?

  • NMR spectroscopy :
    • ¹H-NMR : Vinyl protons (δ ~6.5–7.5 ppm) confirm (E)-configuration; nitrophenyl aromatic signals appear at δ ~8.0–8.5 ppm .
    • ¹³C-NMR : Carbonyl carbons (e.g., ester at δ ~165–170 ppm, acrylamido at δ ~160–165 ppm) validate functional groups .
  • Mass spectrometry (ESI-MS) : A molecular ion peak at m/z ~452.3 [M+H]⁺ matches the expected molecular formula .
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

  • Data collection : Use single crystals grown via slow evaporation (e.g., ethanol/water mixtures) and a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Structure refinement : SHELXL software refines parameters (R1 < 0.05) to resolve (E)-vs-(Z)-isomerism and dihydrothienopyridine ring puckering .
  • Key metrics : Torsion angles (e.g., C2–N–C=O) should align with (E)-configuration (≈180°), while bond lengths (C=C at ~1.34 Å) confirm conjugation .

Advanced: How should researchers address discrepancies in biological activity data across studies?

  • Assay standardization :
    • Use consistent cell lines (e.g., taxane-resistant HeLa cells for microtubule inhibition assays) and control for passage number .
    • Normalize tubulin polymerization assays to nocodazole (positive control) and DMSO vehicle .
  • Compound purity : HPLC purity >95% (C18 column, acetonitrile/water gradient) ensures activity is not confounded by impurities .
  • Dose-response curves : Calculate IC₅₀ values in triplicate to assess potency variability (e.g., 4SC-207 shows IC₅₀ = 25 nM in resistant cells vs. 150 nM in wild-type) .

Basic: What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced: What strategies improve solubility and stability in biological assays?

  • Solubilization : Prepare stock solutions in DMSO (25 mM) and dilute in assay buffer (<0.1% DMSO) to avoid cytotoxicity .
  • pH adjustment : Use phosphate-buffered saline (pH 7.4) to stabilize the ester group against hydrolysis .
  • Light protection : Store solutions in amber vials to prevent nitro group photoreduction .

Advanced: How can computational modeling predict structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina to model interactions with β-tubulin (PDB: 1SA0). The 3-nitrophenyl group shows hydrophobic packing in the colchicine-binding pocket .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electron-withdrawing nitro groups with microtubule destabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.